molecular formula C14H14N4OS B11981919 N-(4-Methylphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide

N-(4-Methylphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide

Cat. No.: B11981919
M. Wt: 286.35 g/mol
InChI Key: HFJKCFUJOKKLHE-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide typically involves the reaction of 4-methylphenylhydrazine with 3-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then treated with carbon disulfide and a secondary amine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-(4-Methylphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methylphenyl)-N’-(3-pyridinyl)urea: This compound shares structural similarities but differs in its functional groups.

    1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazole-4-carbaldehyde: Another structurally related compound with different chemical properties.

Uniqueness

N-(4-Methylphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H14N4OS

Molecular Weight

286.35 g/mol

IUPAC Name

1-(4-methylphenyl)-3-(pyridine-3-carbonylamino)thiourea

InChI

InChI=1S/C14H14N4OS/c1-10-4-6-12(7-5-10)16-14(20)18-17-13(19)11-3-2-8-15-9-11/h2-9H,1H3,(H,17,19)(H2,16,18,20)

InChI Key

HFJKCFUJOKKLHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CN=CC=C2

Origin of Product

United States

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